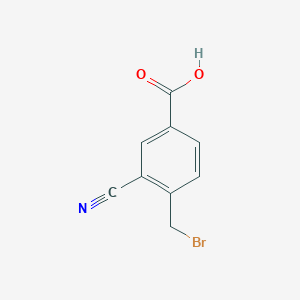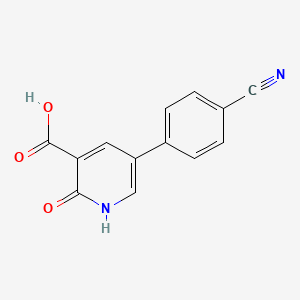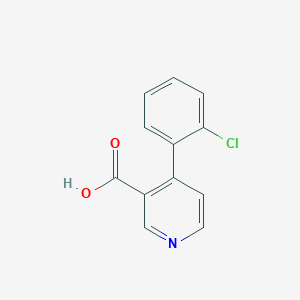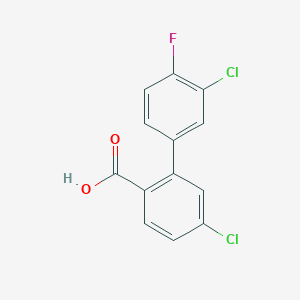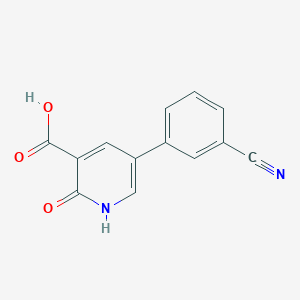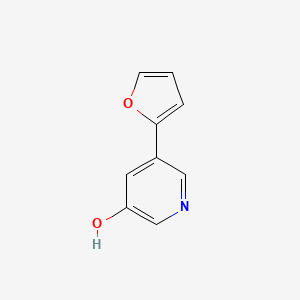
4-(4-Formylphenyl)-2-methoxybenzoic acid
Descripción general
Descripción
“4-(4-Formylphenyl)-2-methoxybenzoic acid” is a chemical compound. It’s similar to 4-Formylphenylboronic acid, which is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It acts as a reagent used in the preparation of sensitizers with a dithiafulvenyl unit as an electron donor for high-efficiency dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 4-formylyphenylboronic acid, a compound similar to the one , was reported by the group of Heinrich Nöth in 1990 . The synthesis involved the use of 4-Bromobenzaldehyde as a starting material . The acetalization of the aldehyde group was carried out by standard methods . More recently, an improved process has been patented using less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .Chemical Reactions Analysis
4-Formylphenylboronic acid is a substrate for Suzuki cross-coupling reactions . It can be used as a reagent for various chemical reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling in water, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, and ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids .Mecanismo De Acción
The mechanism of action of 4-(4-Formylphenyl)-2-methoxybenzoic acid is not fully understood. However, it has been suggested that this compound inhibits the activity of COX-2 by binding to its active site. This leads to the inhibition of prostaglandin synthesis, which is responsible for the inflammatory response. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the activity of COX-2, which is responsible for the inflammatory response. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(4-Formylphenyl)-2-methoxybenzoic acid is its potential application in various fields, including anti-inflammatory, anti-cancer, and anti-bacterial drug development. This compound has been shown to exhibit significant activity against various cancer cell lines and bacteria, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(4-Formylphenyl)-2-methoxybenzoic acid. One of the future directions is the development of new anti-inflammatory drugs based on this compound. Another future direction is the development of new anti-cancer drugs based on this compound. Furthermore, the antibacterial activity of this compound can be further explored for the development of new antibiotics. In addition, the mechanism of action of this compound can be further studied to understand its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(4-Formylphenyl)-2-methoxybenzoic acid has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes this compound a potential candidate for the development of new anti-inflammatory drugs.
This compound has also been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. This makes this compound a potential candidate for the development of new anti-cancer drugs.
Furthermore, this compound has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This makes this compound a potential candidate for the development of new antibiotics.
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-formylphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-8-12(6-7-13(14)15(17)18)11-4-2-10(9-16)3-5-11/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCCCFSRKSARBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688915 | |
| Record name | 4'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-93-3 | |
| Record name | 4'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3228194.png)


